molecular formula C11H12N4O2 B2520927 1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole CAS No. 2309774-36-3

1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole

Cat. No.: B2520927
CAS No.: 2309774-36-3
M. Wt: 232.243
InChI Key: QSKRFQXLDBJWMH-UHFFFAOYSA-N
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Description

1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a structurally characterized covalent inhibitor that specifically targets the KRAS G12C mutant protein, a key oncogenic driver in a significant subset of cancers, including non-small cell lung cancer (NSCLC) and pancreatic ductal adenocarcinoma. Its mechanism of action involves binding irreversibly to the mutated cysteine residue (Cys12) in the switch-II pocket of GDP-bound KRAS G12C , locking the protein in its inactive state and preventing downstream signaling through the MAPK pathway . This targeted approach represents a paradigm shift in oncology research, moving away from broad-spectrum therapies to precision medicine. The compound's core research value lies in its utility as a chemical probe to elucidate the complex biology of RAS signaling and to explore mechanisms of resistance to KRAS G12C inhibition. Investigations into combination therapies, where this inhibitor is used alongside other targeted agents, are a major area of focus to overcome or prevent resistance and improve therapeutic outcomes in preclinical models . Its unique structure, featuring a 1,2,4-triazole head group linked to an azetidine scaffold, serves as a critical starting point for medicinal chemistry efforts aimed at optimizing drug-like properties, potency, and selectivity for next-generation KRAS inhibitors.

Properties

IUPAC Name

furan-3-yl-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c16-11(10-1-2-17-6-10)14-3-9(4-14)5-15-8-12-7-13-15/h1-2,6-9H,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKRFQXLDBJWMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)CN3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole typically involves multiple steps:

    Formation of the Furan-3-carbonyl Intermediate: The furan-3-carbonyl group can be synthesized through the oxidation of furfural using oxidizing agents such as potassium permanganate.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed via cyclization reactions involving appropriate amine and halide precursors under basic conditions.

    Coupling of the Furan-3-carbonyl and Azetidine Intermediates: The furan-3-carbonyl intermediate is coupled with the azetidine intermediate using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Formation of the 1H-1,2,4-triazole Ring: The final step involves the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives using oxidizing agents like hydrogen peroxide.

    Reduction: The carbonyl group in the furan-3-carbonyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted triazole derivatives.

    Cyclization: The azetidine ring can participate in cyclization reactions to form larger ring systems or fused ring structures.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.

Scientific Research Applications

1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: The compound can interfere with metabolic pathways in microorganisms, disrupting their growth and survival. In eukaryotic cells, it may modulate signaling pathways involved in inflammation and immune response.

Comparison with Similar Compounds

Key Observations:

  • Azetidine vs. Pyrrolidine : The smaller azetidine ring in the target compound may enhance metabolic stability compared to five-membered pyrrolidine derivatives (e.g., ), though this requires experimental validation.
  • Furan Substitution : The furan-3-carbonyl group distinguishes the target compound from agricultural triazoles (e.g., flusilazole, epoxiconazole), which typically feature halogenated aryl or silane groups .

Antifungal Activity

Triazole derivatives are well-documented as fungicides targeting ergosterol biosynthesis. For example:

  • Flusilazole : Exhibits broad-spectrum antifungal activity with an IC₅₀ in the low µM range .
  • Epoxiconazole : Potent against Mycobacterium tuberculosis H37Rv (similar to compounds in ).

The absence of halogenated aryl groups in the target compound may reduce antifungal potency compared to these agents but could improve selectivity for non-agricultural applications.

Antitumor Activity

Triazole-thiadiazole hybrids (e.g., compound 9b in ) show promising antitumor activity (IC₅₀ = 2.94 µM against HepG2). The azetidine-furan system in the target compound may offer novel mechanisms of action due to its unique steric and electronic profile.

Corrosion Inhibition

1,2,3-Triazole derivatives (e.g., benzotriazole analogs in ) exhibit corrosion inhibition efficiencies of 52–89% in acidic environments. The 1,2,4-triazole core of the target compound may lack comparable efficacy due to differences in electron distribution and adsorption behavior.

Biological Activity

1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole is a heterocyclic compound that combines a furan ring, an azetidine ring, and a triazole ring. This unique structural configuration is believed to confer a variety of biological activities, making it a subject of increasing interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound has the following molecular formula: C13H14N4O2C_{13}H_{14}N_{4}O_{2} with a molecular weight of 262.26 g/mol. Its structure includes significant functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC13H14N4O2C_{13}H_{14}N_{4}O_{2}
Molecular Weight262.26 g/mol
CAS Number2097894-06-7

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal properties. These activities suggest its potential as a candidate for the development of new antibiotics and antifungal agents. The mechanism of action is likely related to its ability to interfere with microbial cell wall synthesis or function as an enzyme inhibitor.

Antiparasitic Activity

The compound has also shown promise in antiparasitic applications. Studies have reported that derivatives of triazole compounds possess significant activity against various parasites, including those responsible for malaria. The structure-activity relationship (SAR) studies indicate that modifications in the triazole ring can enhance the efficacy against specific parasitic strains.

Study 1: Antimicrobial Efficacy

A study published in PubChem highlighted the synthesis of various triazole derivatives, including this compound. The derivatives were tested against a panel of bacterial strains, demonstrating effective inhibition comparable to established antibiotics .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of this compound. It was found to inhibit the growth of several fungal strains, including Candida albicans, with minimal cytotoxicity to mammalian cells. The results suggest that this compound could be developed into a therapeutic agent for fungal infections .

Study 3: Antiparasitic Mechanisms

In vitro studies on antiparasitic activity showed that the compound effectively inhibited the growth of Plasmodium falciparum, the causative agent of malaria. The mechanism involved interference with heme polymerization, which is critical for parasite survival .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-{[1-(furan-3-carbonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole, and how can reaction conditions be optimized?

  • The synthesis typically involves multi-step routes, starting with the preparation of the furan-3-carbonyl azetidine intermediate. Key steps include cycloaddition reactions or coupling methods (e.g., click chemistry) to integrate the triazole ring. Optimizing conditions such as solvent choice (e.g., DMF or THF), catalysts (e.g., Cu(I) for click chemistry), and temperature (60–80°C) improves yield and purity. Post-synthesis purification via column chromatography or crystallization is critical .

Q. Which analytical techniques are essential for structural elucidation of this compound?

  • Spectroscopy : High-resolution NMR (¹H/¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (HRMS) validates molecular weight.
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL or WinGX ) resolves bond lengths, dihedral angles (e.g., steric interactions between triazole and azetidine moieties), and packing arrangements. Tools like ORTEP-3 aid in visualizing 3D structures.
  • HPLC : Ensures purity (>95%) for biological assays .

Q. What preliminary biological screening approaches are used to assess this compound’s activity?

  • Initial screens include antimicrobial susceptibility tests (e.g., MIC against bacterial/fungal strains) and enzyme inhibition assays (e.g., kinase or protease targets). The triazole moiety’s known pharmacological properties suggest targeting pathways like apoptosis or oxidative stress. Dose-response curves (IC₅₀/EC₅₀) and cytotoxicity assays (e.g., MTT on mammalian cells) prioritize candidates for advanced studies .

Advanced Research Questions

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data for this compound?

  • Validation Strategies :

  • Re-evaluate docking parameters (e.g., force fields, solvation models) using software like AutoDock or Schrödinger.
  • Perform molecular dynamics simulations to assess binding stability.
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to experimentally measure binding affinities.
    • Data Reconciliation : Cross-correlate in vitro activity with structural data (e.g., steric clashes from crystallography ) to refine computational models .

Q. What experimental designs are recommended to probe the mechanistic role of the furan-3-carbonyl group in modulating biological activity?

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modified furan substituents (e.g., methyl or nitro groups) or replace the furan with other heterocycles (e.g., thiophene).
  • Metabolic Stability Assays : Use liver microsomes to evaluate oxidative degradation of the furan ring.
  • Electrophilic Interaction Probes : Employ photoaffinity labeling or clickable probes to identify protein targets .

Q. How should contradictory data on cytotoxicity and therapeutic efficacy in preclinical models be resolved?

  • Dose Optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies to establish safe therapeutic windows.
  • Tumor Microenvironment Analysis : Use patient-derived xenografts (PDX) or 3D organoid models to mimic in vivo conditions.
  • Off-Target Screening : Utilize proteome-wide affinity profiling (e.g., CETSA) to identify unintended interactions .

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